molecular formula C10H11FO3 B13128538 Ethyl 2-fluoro-5-hydroxyphenylacetate CAS No. 672931-29-2

Ethyl 2-fluoro-5-hydroxyphenylacetate

Cat. No.: B13128538
CAS No.: 672931-29-2
M. Wt: 198.19 g/mol
InChI Key: JVFVOPIGUOHOAP-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-hydroxyphenylacetate is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-hydroxyphenylacetate typically involves the esterification of 2-fluoro-5-hydroxyphenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2-fluoro-5-hydroxyphenylacetic acid+ethanolH2SO4Ethyl 2-fluoro-5-hydroxyphenylacetate+water\text{2-fluoro-5-hydroxyphenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-fluoro-5-hydroxyphenylacetic acid+ethanolH2​SO4​​Ethyl 2-fluoro-5-hydroxyphenylacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-hydroxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-fluoro-5-hydroxybenzaldehyde.

    Reduction: Ethyl 2-fluoro-5-hydroxyphenylethanol.

    Substitution: 2-substituted-5-hydroxyphenylacetates.

Scientific Research Applications

Ethyl 2-fluoro-5-hydroxyphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-hydroxyphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Ethyl 2-fluoro-5-hydroxyphenylacetate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-5-hydroxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can affect the compound’s reactivity and biological activity.

    Ethyl 2-fluoro-4-hydroxyphenylacetate: The hydroxyl group is at the 4-position instead of the 5-position, which can influence the compound’s chemical properties and interactions with biological targets.

This compound is unique due to the specific positioning of the fluorine and hydroxyl groups, which can impart distinct chemical and biological properties.

Biological Activity

Ethyl 2-fluoro-5-hydroxyphenylacetate (EFHPA) is a fluorinated derivative of phenylacetate that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological effects, and mechanisms of action associated with EFHPA, drawing from diverse research sources.

EFHPA can be synthesized through various chemical pathways involving the introduction of a fluorine atom at the 2-position of the phenolic ring, followed by esterification with ethyl acetate. The presence of the hydroxyl group at the 5-position enhances its solubility and potential interaction with biological targets.

Hypnotic Effects

Research indicates that fluorinated phenyl acetate derivatives, including EFHPA, exhibit significant hypnotic activity. In a study comparing various compounds, EFHPA demonstrated a rapid onset and short duration of action in animal models. Specifically, it was found to induce loss of righting reflex (LORR) in mice, rats, and rabbits with a favorable recovery profile compared to traditional anesthetics like propofol and propanidid .

Table 1: Comparison of Hypnotic Activity in Animal Models

CompoundSpeciesDose (mg/kg)Duration of LORR (s)Recovery Time (s)
EFHPAMice256015
PropofolMice1012030
PropanididRats309020

The hypnotic effects of EFHPA are likely mediated through interactions with GABA_A receptors. In vitro studies have shown that EFHPA enhances GABAergic transmission, leading to increased inhibitory neurotransmission . This mechanism is consistent with other fluorinated compounds that exhibit similar pharmacological profiles.

Cardiovascular Implications

A study investigated the role of phenylacetate derivatives in cardiovascular health, linking metabolites like phenylacetylglutamine to cardiovascular disease risk. While EFHPA was not directly studied in this context, its structural similarities suggest potential pathways for influencing cardiovascular outcomes through modulation of gut microbiota and metabolic processes .

Antinociceptive Properties

Further investigations into related compounds have revealed antinociceptive properties associated with fluorinated derivatives. These compounds exhibited increased potency at kappa-opioid receptors, suggesting that EFHPA may also possess analgesic effects worthy of further exploration .

Properties

CAS No.

672931-29-2

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 2-(2-fluoro-5-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5,12H,2,6H2,1H3

InChI Key

JVFVOPIGUOHOAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)O)F

Origin of Product

United States

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